N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1040633-48-4
VCID: VC11947315
InChI: InChI=1S/C24H24N2O3S/c1-3-29-13-7-12-25-24(27)23-21(16-8-5-4-6-9-16)19-15-26-20-11-10-17(28-2)14-18(20)22(19)30-23/h4-6,8-11,14-15H,3,7,12-13H2,1-2H3,(H,25,27)
SMILES: CCOCCCNC(=O)C1=C(C2=CN=C3C=CC(=CC3=C2S1)OC)C4=CC=CC=C4
Molecular Formula: C24H24N2O3S
Molecular Weight: 420.5 g/mol

N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide

CAS No.: 1040633-48-4

Cat. No.: VC11947315

Molecular Formula: C24H24N2O3S

Molecular Weight: 420.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide - 1040633-48-4

Specification

CAS No. 1040633-48-4
Molecular Formula C24H24N2O3S
Molecular Weight 420.5 g/mol
IUPAC Name N-(3-ethoxypropyl)-8-methoxy-3-phenylthieno[3,2-c]quinoline-2-carboxamide
Standard InChI InChI=1S/C24H24N2O3S/c1-3-29-13-7-12-25-24(27)23-21(16-8-5-4-6-9-16)19-15-26-20-11-10-17(28-2)14-18(20)22(19)30-23/h4-6,8-11,14-15H,3,7,12-13H2,1-2H3,(H,25,27)
Standard InChI Key VEUSKPYEFAGPIX-UHFFFAOYSA-N
SMILES CCOCCCNC(=O)C1=C(C2=CN=C3C=CC(=CC3=C2S1)OC)C4=CC=CC=C4
Canonical SMILES CCOCCCNC(=O)C1=C(C2=CN=C3C=CC(=CC3=C2S1)OC)C4=CC=CC=C4

Introduction

Chemical Characteristics

Molecular Architecture and Physicochemical Properties

The compound’s molecular formula is C24H24N2O3S, with a molecular weight of 420.5 g/mol. Its structure features a thieno[3,2-c]quinoline core substituted with:

  • A methoxy group (-OCH3) at position 8

  • A phenyl group at position 3

  • A 3-ethoxypropyl carboxamide side chain at position 2.

These substitutions confer distinct physicochemical properties:

PropertyValue
logP (Partition Coefficient)High (estimated >5)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Polar Surface Area42.07 Ų

The methoxy group enhances hydrophobicity, while the carboxamide moiety introduces hydrogen-bonding capacity, balancing solubility and membrane permeability. Comparative analysis with analogues like 3-(4-chlorophenyl)-N-(3-ethoxypropyl)thieno[3,2-c]quinoline-2-carboxamide (logP: 5.74) suggests similar lipophilicity, critical for blood-brain barrier penetration in CNS-targeted therapies .

Synthesis Pathways

While explicit synthesis protocols for this compound remain undisclosed, methodologies for analogous thienoquinolines provide a framework:

Key Synthetic Steps

  • Core Formation: Cyclocondensation of substituted thiophene with quinoline precursors under acidic conditions.

  • Functionalization:

    • Phenyl Introduction: Suzuki-Miyaura coupling at position 3 using phenylboronic acid.

    • Methoxy Addition: Electrophilic substitution at position 8 using methylating agents (e.g., CH3I/K2CO3) .

  • Carboxamide Attachment: Amidation of the carboxylic acid intermediate with 3-ethoxypropylamine via EDCI/HOBt coupling.

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution at positions 2, 3, and 8 without side reactions demands precise temperature and catalyst control.

  • Purification: High logP complicates aqueous workup, necessitating chromatographic techniques .

Biological Activity and Mechanism

Antimicrobial Activity

Thieno[3,2-c]quinolines demonstrate efficacy against resistant pathogens:

  • MRSA Inhibition: Analogues with propargyloxy chains exhibit MIC values comparable to oxacillin (≤2 µg/mL) .

  • Synergistic Effects: Carboxamide side chains enhance membrane penetration, potentiating β-lactam antibiotics.

Challenges and Future Directions

Knowledge Gaps

  • Pharmacokinetics: Absence of ADME (absorption, distribution, metabolism, excretion) data limits preclinical advancement.

  • Target Identification: Proteomic studies are needed to elucidate binding partners beyond hypothetical kinase inhibition.

Optimization Strategies

  • Prodrug Design: Introducing hydrolyzable groups (e.g., esters) to improve aqueous solubility.

  • Halogenation: Substituting phenyl with fluorine or chlorine to enhance target affinity and metabolic stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator